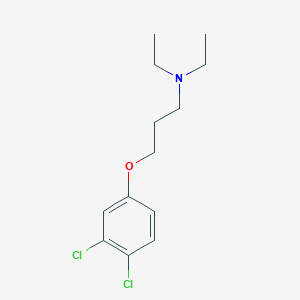
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 as a means of protecting soldiers from insect-borne diseases. Since then, DEET has become the most common active ingredient in insect repellents sold around the world.
Mecanismo De Acción
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride works by blocking the insects' ability to detect carbon dioxide, which is how they locate their prey. This compound does this by interfering with the insects' olfactory receptors, which are responsible for detecting the carbon dioxide emitted by humans and other animals.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity in humans and other mammals. However, it can cause skin irritation in some people, and prolonged exposure can lead to neurological symptoms such as headaches, dizziness, and seizures. This compound is also known to be toxic to some aquatic organisms, including fish and insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride is a widely used insect repellent, and its effectiveness has been well established through numerous studies. It is also relatively inexpensive and easy to obtain. However, this compound can be toxic to some aquatic organisms, which can limit its use in certain types of experiments. Additionally, this compound can be difficult to work with due to its strong odor and potential for skin irritation.
Direcciones Futuras
There are several areas of research that could be pursued in the future to further our understanding of 4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride and its effects. One area of interest is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of this compound's effects on the environment and the organisms that inhabit it. Finally, there is a need for more research on the neurological effects of this compound in humans and other mammals, particularly with regard to long-term exposure.
Métodos De Síntesis
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride is synthesized by reacting 3-methylbenzyl chloride with diethylamine to form N,N-diethyl-3-methylbenzylamine. This intermediate is then reacted with acetylene to form this compound. The final product is obtained by treating this compound with hydrochloric acid.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-4-ethyl-1,1-diphenyl-2-hexyn-1-ol hydrochloride has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. This compound works by blocking the insects' ability to detect carbon dioxide, which is how they locate their prey. This makes this compound an effective means of preventing insect bites and the diseases they can transmit.
Propiedades
IUPAC Name |
4-(dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-5-21(6-2,23(3)4)17-18-22(24,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,24H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFWGTFJHDRAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4928995.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)



![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)



